1,3-Thiazole-5-carboximidamide hydrochloride

Description

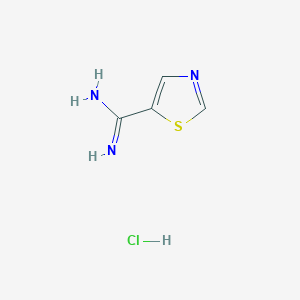

1,3-Thiazole-5-carboximidamide hydrochloride is a heterocyclic organic compound featuring a thiazole ring substituted with a carboximidamide group at the 5-position, with a hydrochloride counterion.

Properties

IUPAC Name |

1,3-thiazole-5-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S.ClH/c5-4(6)3-1-7-2-8-3;/h1-2H,(H3,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTGSJATKXPPEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Thiazole-5-carboximidamide hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of thioamides with cyanamides under acidic conditions. The reaction typically proceeds as follows:

- Thioamide is reacted with cyanamide in the presence of hydrochloric acid.

- The mixture is heated to facilitate the formation of the thiazole ring.

- The resulting product is purified through recrystallization or other purification techniques .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may include additional steps such as solvent extraction and advanced purification methods .

Chemical Reactions Analysis

Types of Reactions

1,3-Thiazole-5-carboximidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiazolidines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboximidamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

1,3-Thiazole derivatives, including 1,3-thiazole-5-carboximidamide hydrochloride, have shown significant antimicrobial properties. Research indicates that thiazole compounds exhibit activity against a range of bacterial and fungal strains.

- Bacterial Inhibition : Studies have demonstrated that thiazole derivatives can inhibit Gram-positive and Gram-negative bacteria. For instance, compounds with hydrophobic aliphatic chains linked to the thiazole nucleus showed enhanced antibacterial activity with minimum inhibitory concentration (MIC) values as low as 1.56 µg/mL against Staphylococcus aureus and Escherichia coli .

- Fungal Activity : The thiazole structure is crucial for antifungal activity. Certain derivatives have outperformed traditional antifungal agents like fluconazole against various Candida species, with MIC values ranging from 6.25 to 12.5 µg/mL .

Antiprotozoal Activity

The efficacy of thiazole derivatives extends to antiprotozoal applications. Novel compounds have been synthesized that demonstrate potent activity against protozoan infections:

- Trypanocidal Effects : A specific thiazole derivative exhibited an IC50 value of 0.37 µM against Trypanosoma cruzi, significantly outperforming the standard drug benznidazole .

- Giardicidal Activity : Another study reported that a methylcarbamate derivative of thiazole displayed exceptional giardicidal activity (IC50 = 10 nM), surpassing conventional treatments like metronidazole .

Anticancer Potential

Thiazole derivatives are also recognized for their anticancer properties:

- Cell Line Selectivity : Various synthesized thiazoles have been tested against human cancer cell lines such as U251 (glioblastoma) and WM793 (melanoma), showing promising cytotoxic effects . For example, one derivative demonstrated an IC50 value ranging from 10 to 30 µM against these cancer cells.

- Mechanism of Action : The anticancer activity is often attributed to the ability of thiazole compounds to interfere with cellular processes such as tubulin polymerization and apoptosis induction .

Other Therapeutic Applications

In addition to the aforementioned activities, 1,3-thiazole derivatives have been explored for other therapeutic uses:

- Anti-inflammatory and Antioxidant Properties : Some thiazole compounds exhibit anti-inflammatory effects and antioxidant activities, which may contribute to their therapeutic potential in treating chronic diseases .

- Lead Compounds in Drug Discovery : The structural versatility of thiazoles makes them valuable scaffolds for the development of new pharmaceuticals. Their ability to undergo diverse chemical modifications allows researchers to optimize their biological activity further .

Comprehensive Data Table

| Application Type | Specific Activity | Notable Findings |

|---|---|---|

| Antimicrobial | Bacterial Inhibition | MIC values as low as 1.56 µg/mL |

| Fungal Activity | Enhanced activity against Candida spp. | |

| Antiprotozoal | Trypanocidal Effects | IC50 = 0.37 µM against T. cruzi |

| Giardicidal Activity | IC50 = 10 nM, more potent than metronidazole | |

| Anticancer | Cytotoxicity | IC50 values between 10–30 µM |

| Mechanism of Action | Interference with tubulin polymerization | |

| Other Therapeutics | Anti-inflammatory and Antioxidant | Potential in chronic disease management |

Mechanism of Action

The mechanism of action of 1,3-Thiazole-5-carboximidamide hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, potentially leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrochloride Salts

The following table compares 1,3-thiazole-5-carboximidamide hydrochloride with other pharmacologically relevant hydrochlorides mentioned in the evidence. Key parameters include molecular structure, molecular weight (M.Wt.), and primary applications.

Key Observations:

- Structural Diversity : While 1,3-thiazole-5-carboximidamide HCl belongs to the thiazole class, others like tetracycline HCl (tetracyclic) and memantine HCl (adamantane) exhibit distinct backbones, leading to varied biological targets .

- Pharmacological Applications : Thiazole derivatives are often explored for antimicrobial activity, contrasting with benzydamine HCl (anti-inflammatory) or amitriptyline HCl (antidepressant) .

Physicochemical and Analytical Comparisons

Solubility and Stability:

- Hydrochloride salts generally improve aqueous solubility. For example, tetracycline HCl is water-soluble, enhancing its antibiotic efficacy . Similar behavior is expected for 1,3-thiazole-5-carboximidamide HCl, though experimental data are lacking.

- Stability studies in the evidence highlight methods like RP-HPLC for analyzing hydrochlorides (e.g., gabapentin and amitriptyline HCl), suggesting compatibility with such techniques for quality control .

Spectroscopic Profiles:

- UV-Vis spectrophotometry is commonly used for quantification (e.g., memantine HCl at 210 nm), which could be adapted for 1,3-thiazole-5-carboximidamide HCl .

Biological Activity

1,3-Thiazole-5-carboximidamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by a five-membered ring containing sulfur and nitrogen atoms. Its molecular formula is CHClNS, with a molecular weight of 177.65 g/mol. The synthesis of this compound typically involves multi-step organic reactions, with one common method being the reaction of thioamides with cyanamides under acidic conditions, leading to the formation of the thiazole ring.

Synthetic Route Overview:

- Reactants: Thioamide and cyanamide

- Conditions: Acidic environment (HCl), heat

- Purification: Recrystallization or solvent extraction

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. In various studies, it has been shown to inhibit the growth of several bacterial strains, suggesting its potential use as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer). The mechanism appears to involve the inhibition of specific cellular pathways that promote cell survival and proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Result | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Enzyme Inhibition | Potential enzyme inhibitor |

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is believed to inhibit enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biological pathways, contributing to its antimicrobial and anticancer effects.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in different biological contexts:

- Antimicrobial Study : A study evaluated the compound against various bacterial strains and found it effective at low concentrations, indicating a potential for development into a therapeutic agent for infections.

- Anticancer Research : In a series of experiments on cancer cell lines, the compound was shown to significantly reduce cell viability and induce apoptosis. The IC50 values were reported to be lower than those of established chemotherapeutics like doxorubicin .

- Enzyme Inhibition : Investigations into its role as an enzyme inhibitor revealed that it could effectively inhibit certain enzymes involved in inflammatory processes, suggesting applications in treating inflammatory diseases .

Comparison with Related Compounds

The biological activity of this compound can be compared to other thiazole derivatives:

| Compound Name | CAS Number | Notable Features |

|---|---|---|

| 2-Methyl-1,3-thiazole-4-carboximidamide | 18876-82-9 | Different biological properties |

| 1,3-Thiazole-4-carboximidamide | 1790156-03-4 | Similar structure but different functional groups |

| Thiazole-2-carboximidamide hydrochloride | 18679584 | Distinct biological activities due to substitution patterns |

These comparisons illustrate how structural variations influence biological activity and reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.